molecular formula C23H23N3O4S B6562946 3-(2-methoxyethyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021222-33-2

3-(2-methoxyethyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

货号: B6562946
CAS 编号: 1021222-33-2
分子量: 437.5 g/mol
InChI 键: DALNBLIYYKPITP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(2-methoxyethyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • Position 3: A 2-methoxyethyl substituent, enhancing solubility and modulating steric effects.

Quinazolinones are pharmacologically significant, often explored for antimicrobial, anticancer, and anti-inflammatory activities . The incorporation of methoxy and sulfanyl groups in this compound suggests optimized lipophilicity and metabolic stability compared to simpler analogs .

属性

IUPAC Name

3-(2-methoxyethyl)-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-15-20(24-21(30-15)16-8-10-17(29-3)11-9-16)14-31-23-25-19-7-5-4-6-18(19)22(27)26(23)12-13-28-2/h4-11H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALNBLIYYKPITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(2-methoxyethyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one (referred to as Compound A ) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound A has the following characteristics:

PropertyValue
Molecular Weight437.52 g/mol
Molecular FormulaC23H23N3O4S
LogP3.601
Polar Surface Area60.029 Ų
Hydrogen Bond Acceptors8

The structure of Compound A includes a quinazolinone core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.

Research indicates that Compound A may interact with several biological pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that Compound A may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes in the liver.
  • Receptor Modulation : The compound shows potential as a modulator of nuclear receptors such as the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR). These receptors play critical roles in the regulation of genes involved in drug metabolism and transport .
  • Antioxidant Activity : The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures to Compound A. For instance:

  • Cell Viability Assays : In vitro studies have demonstrated that derivatives of quinazolinone exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. Compound A's structural components suggest it may possess similar activity.

Anti-inflammatory Effects

Compounds containing oxazole and quinazolinone moieties have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. This suggests that Compound A could have therapeutic applications in inflammatory diseases.

Case Studies

  • Study on CAR Activation : In a recent study involving derivatives of quinazolinone, compounds were tested for their ability to activate CAR in a reporter gene assay. Results indicated that certain modifications led to enhanced receptor activation and reduced cytotoxicity in liver cells .
  • Oxidative Stress Models : Another study evaluated the antioxidant capacity of similar compounds using oxidative stress models in vitro. The findings suggested that these compounds could mitigate oxidative damage in cellular systems, supporting their potential use in neurodegenerative diseases.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares the target compound with three structurally related quinazolinone derivatives, highlighting differences in core structure, substituents, and synthesis methodologies:

Compound Core Structure Key Substituents Synthesis Method Structural Implications
Target Compound 3,4-Dihydroquinazolin-4-one 3-(2-Methoxyethyl), 2-(oxazolylmethylsulfanyl) with 4-methoxyphenyl and methyl groups Likely involves Suzuki coupling (oxazole formation) and nucleophilic sulfanyl substitution Enhanced lipophilicity (methoxy groups) and electronic diversity (oxazole-sulfanyl linkage)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole 2,4-Difluorophenyl, phenylsulfonylphenyl, phenylethanone Alkylation of triazole with α-halogenated ketone in basic conditions Polar sulfonyl group increases solubility; fluorophenyl enhances bioactivity
Tetrahydroquinazolinone with 4-methoxyphenyl groups Tetrahydroquinazolinone 6,8-Bis(4-methoxyphenyl), 2,2-dimethylpropyl Pd-catalyzed cross-coupling with 4-methoxyphenylboronic acid Bulkier substituents (dimethylpropyl) may reduce membrane permeability
3-Substituted-2-(((4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-methyl)sulfanyl)-quinazolin-4(3H)-one Quinazolin-4(3H)-one Oxadiazole-thioxo group, methylsulfanyl Cyclization of hydrazide with carbon disulfide Thioxo group introduces potential for hydrogen bonding; oxadiazole modulates rigidity

Structural and Functional Analysis

  • In contrast, the triazole core in offers a planar, electron-rich system for π-π interactions, while the oxadiazole in introduces rigidity and hydrogen-bonding capacity.
  • Substituent Effects :

    • Methoxy Groups : Present in both the target compound and , these groups improve lipophilicity and metabolic stability compared to hydroxyl or halogenated analogs .
    • Sulfanyl Linkages : The sulfanyl group in the target compound and enhances solubility relative to thioether or alkyl chains, while also providing a site for metabolic oxidation .
  • Synthetic Approaches :

    • The target compound’s oxazole ring likely derives from a palladium-catalyzed cross-coupling reaction, similar to , whereas and rely on nucleophilic substitutions or cyclizations.

Methodological Notes

  • Structural Characterization : Tools like SHELX and WinGX/ORTEP are critical for resolving crystallographic details of such complex heterocycles.
  • Computational Modeling : Density-functional theory (DFT) methods, as described in , could predict electronic properties and reactivity of the sulfanyl and oxazole groups.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。